molecular formula C10H9Cl2N B2957549 4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride CAS No. 39887-81-5

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride

Cat. No.: B2957549
CAS No.: 39887-81-5
M. Wt: 214.09
InChI Key: OJSRZEWMXHWXCW-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C10H9Cl2N. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride has several scientific research applications:

Preparation Methods

The synthesis of 4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-chlorobenzonitrile with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobenzonitrile and cyclopropylamine.

Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target molecules involved .

Comparison with Similar Compounds

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride can be compared with similar compounds such as:

    4-chlorobenzonitrile: Lacks the cyclopropyl group, making it less reactive in certain chemical reactions.

    Cyclopropylamine: Does not have the aromatic ring, limiting its applications in organic synthesis.

    4-chloro-N-cyclopropylbenzamide: Similar structure but different functional group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of the cyclopropyl group and the aromatic ring, which imparts distinct reactivity and versatility in various applications .

Properties

IUPAC Name

4-chloro-N-cyclopropylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c11-8-3-1-7(2-4-8)10(12)13-9-5-6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSRZEWMXHWXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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